2-aminopyridine-4-sulfonyl fluoride, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopyridine-4-sulfonyl fluoride, trifluoroacetic acid is a compound that combines the properties of 2-aminopyridine, sulfonyl fluoride, and trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminopyridine-4-sulfonyl fluoride typically involves the reaction of 2-aminopyridine with sulfonyl fluoride under specific conditions. One common method includes generating a diazonium tetrafluoroborate from 2-aminopyridine, sodium nitrite, and a solution of hydrofluoric acid and boron trifluoride. The subsequent thermal decomposition of the diazonium salt leads to the formation of fluorinated pyridines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminopyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrofluoric acid, boron trifluoride, and sodium nitrite. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from reactions involving 2-aminopyridine-4-sulfonyl fluoride depend on the specific reaction conditions and reagents used. For example, fluorinated pyridines are common products when using diazonium salts .
Wissenschaftliche Forschungsanwendungen
2-Aminopyridine-4-sulfonyl fluoride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-aminopyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, making the compound of interest in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of 2-aminopyridine-4-sulfonyl fluoride, known for its use in drug discovery.
Sulfonyl Fluorides: Compounds containing the sulfonyl fluoride group, used in various chemical reactions and applications.
Trifluoroacetic Acid: A strong acid used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2-Aminopyridine-4-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications, particularly in the synthesis of fluorinated compounds and drug discovery .
Eigenschaften
CAS-Nummer |
2751615-22-0 |
---|---|
Molekularformel |
C7H6F4N2O4S |
Molekulargewicht |
290.19 g/mol |
IUPAC-Name |
2-aminopyridine-4-sulfonyl fluoride;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H5FN2O2S.C2HF3O2/c6-11(9,10)4-1-2-8-5(7)3-4;3-2(4,5)1(6)7/h1-3H,(H2,7,8);(H,6,7) |
InChI-Schlüssel |
LZVZMLOWMSGKIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1S(=O)(=O)F)N.C(=O)(C(F)(F)F)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.